3-Amino-7,8-dichloroquinoline dihydrochloride
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Overview
Description
3-Amino-7,8-dichloroquinoline dihydrochloride is a chemical compound with the molecular formula C9H6Cl2N2 · 2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7,8-dichloroquinoline dihydrochloride can be achieved through a multi-step process. One common method involves the reaction of 2,4-diaminoquinoline with hexachloroacetone to produce 3-Amino-7-chloroquinoline. This intermediate is then reacted with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7,8-dichloroquinoline dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and phenols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted quinolines, while oxidation reactions can produce quinoline N-oxides.
Scientific Research Applications
3-Amino-7,8-dichloroquinoline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-7,8-dichloroquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-7,8-dichloroquinoline dihydrochloride include:
- 4-Amino-7,8-dichloroquinoline
- 4-Amino-6,8-dichloroquinoline
- 3-Amino-7-methylquinoline dihydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the quinoline ring, which can result in unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C9H8Cl4N2 |
---|---|
Molecular Weight |
286.0 g/mol |
IUPAC Name |
7,8-dichloroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H6Cl2N2.2ClH/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11;;/h1-4H,12H2;2*1H |
InChI Key |
KVYDJZYQWRSZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)N)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
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